Cyclofenil

Vue d'ensemble

Description

Le cyclofenil est un modulateur sélectif des récepteurs aux œstrogènes (SERM) qui a été principalement utilisé comme stimulant de la gonadotrophine ou inducteur de l'ovulation et dans le traitement hormonal de la ménopause chez les femmes . Il est connu pour son activité agoniste-antagoniste mixte sur les récepteurs aux œstrogènes, ce qui lui permet d'exercer à la fois des effets œstrogéniques et anti-œstrogéniques . Le this compound a été utilisé pour traiter les troubles menstruels et l'infertilité anovulatoire causées par une insuffisance de l'axe hypothalamo-hypophyso-gonadique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cyclofenil peut être synthétisé par une série de réactions chimiques impliquant la formation d'un réactif de Grignard à partir de chlorocyclohexane et de magnésium dans le tétrahydrofurane à des températures élevées (80-100 °C) . Ce réactif de Grignard est ensuite mis à réagir avec la bis(4-acétoxyphényl)méthanone pour donner le this compound .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Fluorination Reactions

Fluorine substituents are introduced using (diethylamino)sulfur trifluoride (DAST) . For example:

Esterification and Hydrolysis

-

Acetylation : Protection of phenolic hydroxyl groups as MOM (methoxymethyl) ethers or acetates (e.g., 16 → 17b ) .

-

Hydrolysis : Alkaline cleavage of esters (e.g., 16 → 17b ) or LiAlH₄ reduction of esters to alcohols (e.g., 22a → 23a ) .

Friedel-Crafts Acylation

Used to synthesize precursors for asymmetric analogs:

| Reactants | Catalyst | Product |

|---|---|---|

| o-Cresol + Acetyl chloride | AlCl₃ | 9a (acyl intermediate) |

This step is critical for generating non-symmetrical derivatives like 4b and (R)-4c .

Solubility-Enhancing Modifications

Structural asymmetry improves aqueous solubility by disrupting molecular symmetry and crystal packing:

| Analog | Modification | Solubility (μg/mL) | Melting Point (°C) |

|---|---|---|---|

| Parent (1 ) | Symmetric (C₂v) | <1.0 | 198–200 |

| (R)-4c | Chiral methyl (C₁) | 3.6× 1 | 153–154 |

| 4b | 2-Methyl substitution (Cₛ) | 2.1× 1 | 166–168 |

Asymmetric analogs like (R)-4c exhibit higher solubility despite increased hydrophobicity, attributed to reduced intermolecular interactions .

Metabolic Activation

This compound acts as a prodrug, requiring esterase-mediated hydrolysis to its active diol form (2 ). Key metabolic reactions include:

-

Ester Hydrolysis : Rapid conversion of acetyl groups to hydroxyl groups in vivo .

-

Decarboxylation : Observed in carboxymethyl derivatives (e.g., 30b → 32 ) .

Key Reaction Trends and Outcomes

-

Substituent Size/Polarity : Smaller, nonpolar groups (e.g., methyl, fluorine) at C4 improve ERα/β binding affinity (29a,b ), while polar groups (e.g., hydroxyl) reduce affinity .

-

Stereochemical Impact : Chiral centers (e.g., (R)-4c ) enhance solubility without compromising metabolic stability .

Experimental Data Table: ER Binding Affinity vs. Substituents

| Compound | C4 Substituent | ERα RBA | ERβ RBA |

|---|---|---|---|

| 4 | None | 100 | 100 |

| 20 | Fluorine | 58 | 43 |

| 18 | Hydroxyl | 0.26 | 0.11 |

| 29a | Methyl | 89 | 76 |

RBA (Relative Binding Affinity) normalized to parent this compound (4 ) .

Applications De Recherche Scientifique

Pharmacological Properties

Cyclofenil is primarily recognized for its anti-estrogenic effects on the hypothalamic-pituitary-gonadal axis, which can lead to increased production of sex hormones and stimulation of ovulation. Its mechanism of action involves binding to estrogen receptors, particularly estrogen receptor alpha and beta, exhibiting mixed agonist-antagonist activity similar to other SERMs like tamoxifen .

Binding Affinity

Research indicates that this compound and its derivatives possess high binding affinities for estrogen receptors, comparable to or exceeding that of estradiol. Studies have shown relative binding affinities (RBAs) ranging from 5.6 to 124 for estrogen receptor alpha and from 20 to 354 for estrogen receptor beta . This binding property makes this compound a candidate for imaging agents in positron emission tomography (PET) studies targeting estrogen receptors in breast cancer.

Medical Uses

This compound has been utilized in various medical applications, particularly in treating female infertility and menstrual disorders. Its primary indications include:

- Ovulation Induction : this compound is employed to treat anovulatory infertility by stimulating ovulation through its action on the hypothalamic-pituitary-gonadal axis.

- Menstrual Disturbances : It is also prescribed for managing menstrual irregularities caused by hormonal imbalances .

The typical dosage ranges from 400 to 600 mg per day, administered in tablet form .

Imaging Studies

Recent studies have explored the potential of fluorine-substituted this compound derivatives as radiolabeled agents for PET imaging. These compounds are designed to selectively bind to estrogen receptors in breast tumors, providing a non-invasive method for tumor imaging and characterization . The development of these imaging agents could significantly enhance the diagnosis and treatment monitoring of estrogen receptor-positive breast cancers.

Structure-Activity Relationship Studies

Extensive research on the structure-activity relationship (SAR) of this compound analogs has been conducted to identify compounds with improved binding affinities and selectivity for estrogen receptors. Investigations have focused on modifying the cyclohexyl group and introducing various substituents at specific positions, such as C3 and C4, to optimize their pharmacological properties .

Case Studies

Several clinical studies have documented the efficacy of this compound in treating infertility:

- Study on Ovulation Induction : A comparative clinical study demonstrated that this compound effectively induced ovulation in women with secondary amenorrhea, showcasing its utility as a therapeutic agent in reproductive medicine .

- Menstrual Cycle Regulation : Another study highlighted this compound's role in regulating menstrual cycles in women experiencing hormonal disturbances, further solidifying its position as a valuable treatment option .

Mécanisme D'action

Cyclofenil exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue type . It has antiestrogenic effects on the hypothalamic-pituitary-gonadal axis, leading to increased sex hormone production and stimulation of ovulation . The molecular targets include estrogen receptors α and β, and the pathways involved are related to estrogen signaling .

Comparaison Avec Des Composés Similaires

Le cyclofenil est similaire à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le raloxifène . il est unique dans ses affinités de liaison spécifiques et son activité agoniste-antagoniste mixte . D'autres composés similaires comprennent :

Tamoxifène : Principalement utilisé dans le traitement du cancer du sein.

Raloxifène : Utilisé dans la prévention et le traitement de l'ostéoporose chez les femmes ménopausées.

Citrate de clomifène : Utilisé pour induire l'ovulation chez les femmes souffrant d'infertilité.

Le caractère unique du this compound réside dans ses applications spécifiques et sa capacité à agir à la fois comme un agoniste et un antagoniste, ce qui en fait un composé polyvalent dans les contextes de recherche et thérapeutique .

Activité Biologique

Cyclofenil, chemically known as bis-(4-hydroxyphenyl)methylidenecyclohexane, is a selective estrogen receptor modulator (SERM) that has been primarily studied for its potential applications in fertility treatment and management of conditions such as Raynaud's phenomenon. This article delves into the biological activity of this compound, exploring its mechanisms of action, binding affinities to estrogen receptors, clinical applications, and associated case studies.

This compound exhibits a unique mechanism of action as a SERM, demonstrating both agonist and antagonist properties depending on the target tissue. It binds to estrogen receptors (ERα and ERβ) with varying affinities, influencing estrogenic activity in different biological contexts. The compound has been shown to have a binding affinity comparable to estradiol, making it a candidate for further research in estrogen-related therapies.

Binding Affinities

Research has established a structure-activity relationship (SAR) for this compound derivatives, indicating their binding affinities to ERα and ERβ. A study evaluated 24 this compound analogues using competitive radiometric binding assays. The relative binding affinities (RBAs) were expressed relative to estradiol (100%). The results are summarized in Table 1 below:

| Compound | RBA (ERα) | RBA (ERβ) | Selectivity (ERβ/ERα) |

|---|---|---|---|

| This compound | 100% | 354 | 3.54 |

| Cyclobutyl | 5.6 | 20 | 3.57 |

| Cyclopentyl | 7.7 | 29 | 3.77 |

| Cycloheptyl | 124 | 354 | 2.86 |

Note: The selectivity ratio indicates the preference of each compound for ERβ over ERα.

Fertility Treatment

This compound has been explored as an alternative to clomiphene citrate for inducing ovulation in women with infertility issues. A comparative study showed that this compound yielded similar efficacy rates as clomiphene in promoting ovulation, although it has largely fallen out of favor due to concerns about side effects such as reversible hepatitis and other adverse reactions .

Raynaud's Phenomenon

This compound's efficacy was also assessed in treating Raynaud's phenomenon associated with scleroderma. A systematic review identified one trial involving 38 patients that suggested this compound might offer some benefit over placebo; however, the results were not statistically significant. Patients reported various side effects, leading to higher dropout rates in the treatment group . The findings are summarized in Table 2 below:

| Outcome Measure | This compound Group (N=27) | Placebo Group (N=27) | Odds Ratio (95% CI) |

|---|---|---|---|

| Improvement | Higher trend | Lower trend | OR 1.26 (0.33, 4.73) |

| Digital ulcer healing | Higher trend | Lower trend | OR 2.22 (0.53, 9.26) |

| Dropouts due to side effects | More frequent | Less frequent | OR 1.58 (0.42, 5.91) |

Case Studies

Several case reports have documented the adverse effects associated with this compound use:

- A notable case involved a 27-year-old woman who experienced blurred vision and was diagnosed with non-arteritic anterior ischemic optic neuropathy after adjusting her dose of this compound . This incident highlights the importance of careful monitoring during treatment.

- Another report indicated that while this compound was effective in some patients for fertility treatment, it was linked to severe side effects including allergic reactions and liver issues .

Propriétés

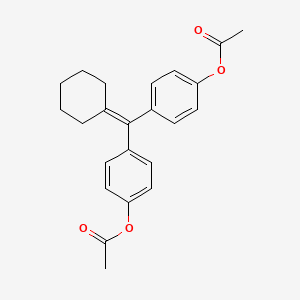

IUPAC Name |

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOUFPWUYJWQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022866 | |

| Record name | Cyclofenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2624-43-3 | |

| Record name | Cyclofenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclofenil [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclofenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclofenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclofenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclofenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOFENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J468V64WZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.